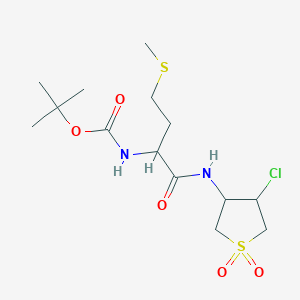![molecular formula C22H32B2N2O4 B12623237 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole CAS No. 942070-76-0](/img/structure/B12623237.png)
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole is a complex organic compound that features boron-containing dioxaborolane groups. These groups are known for their utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s structure includes an imidazole ring, which is a common motif in many biologically active molecules.
Métodos De Preparación
The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Boron Groups: The dioxaborolane groups can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Methylation: The final step involves the methylation of the imidazole nitrogen using methyl iodide under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Análisis De Reacciones Químicas
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole can undergo several types of chemical reactions:
Oxidation: The boron groups can be oxidized to form boronic acids.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The boron groups can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds and boronic acids.
Aplicaciones Científicas De Investigación
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The imidazole ring is a common motif in many biologically active molecules, making this compound useful in the synthesis of potential pharmaceuticals.
Medicine: Its derivatives may have applications in drug development, particularly in the design of enzyme inhibitors.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole exerts its effects depends on its application. In cross-coupling reactions, the boron groups facilitate the formation of carbon-carbon bonds via a palladium-catalyzed mechanism. In biological systems, the imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar compounds include other boron-containing imidazoles and dioxaborolanes. For example:
1-Methyl-2-phenyl-1H-imidazole: Lacks the boron groups and is less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar but lacks the additional boron group on the phenyl ring, making it less effective in certain synthetic applications.
The uniqueness of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole lies in its dual boron groups, which enhance its reactivity and versatility in organic synthesis.
Propiedades
Número CAS |
942070-76-0 |
|---|---|
Fórmula molecular |
C22H32B2N2O4 |
Peso molecular |
410.1 g/mol |
Nombre IUPAC |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole |
InChI |
InChI=1S/C22H32B2N2O4/c1-19(2)20(3,4)28-23(27-19)16-13-11-10-12-15(16)18-25-14-17(26(18)9)24-29-21(5,6)22(7,8)30-24/h10-14H,1-9H3 |
Clave InChI |
RVQGPRVXHKPPFV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=NC=C(N3C)B4OC(C(O4)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


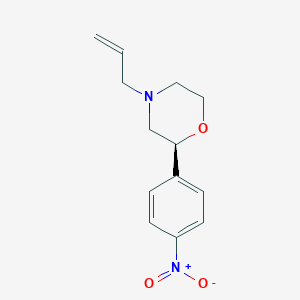
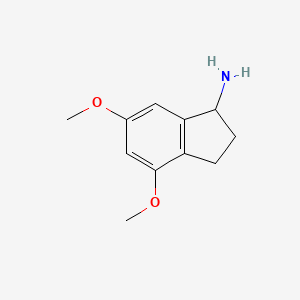
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
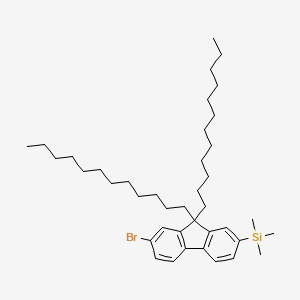
![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)
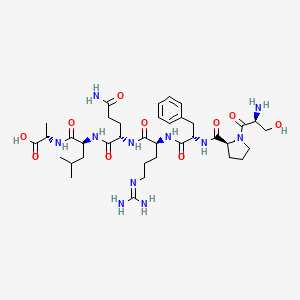
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
